

Acetophthalidin: A Fungal Metabolite with Cell Cycle Inhibitory Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acetophthalidin**

Cat. No.: **B1240825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophthalidin is a naturally occurring benzofuran derivative that has been identified as a novel inhibitor of the mammalian cell cycle.^[1] Isolated from a marine fungus, this compound presents a unique chemical scaffold with potential applications in oncology and cell biology research.^[1] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and available data on **Acetophthalidin**.

Chemical Structure and Properties

Acetophthalidin, systematically named 3-acetyl-5,7-dihydroxy-3H-2-benzofuran-1-one, possesses a core phthalide (isobenzofuranone) structure substituted with an acetyl group and two hydroxyl groups on the benzene ring. The presence of a chiral center at the C3 position of the furanone ring suggests the potential for stereoisomerism, although it has been reported as an optically inactive, racemic mixture.

The key structural features and identifiers of **Acetophthalidin** are summarized in the table below.

Property	Value	Source
IUPAC Name	3-acetyl-5,7-dihydroxy-3H-2-benzofuran-1-one	PubChem
Molecular Formula	C ₁₀ H ₈ O ₅	PubChem
Molecular Weight	208.17 g/mol	PubChem
CAS Number	71089-07-1	PubChem
Canonical SMILES	CC(=O)C1C2=C(C(=CC(=C2)O)O)C(=O)O1	PubChem
InChI Key	KLBSSFLIZVTENH-UHFFFAOYSA-N	PubChem

Detailed Spectroscopic Data (Note: Specific data from the primary literature is not publicly available):

Characterization of **Acetophthalidin** was performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). However, the detailed peak lists and spectra from the original isolation study are not available in the public domain.

Biological Activity: Cell Cycle Inhibition

Acetophthalidin has been identified as a potent inhibitor of the mammalian cell cycle.^[1] Initial studies demonstrated its ability to arrest cell cycle progression, suggesting its potential as a lead compound for the development of anti-proliferative agents.

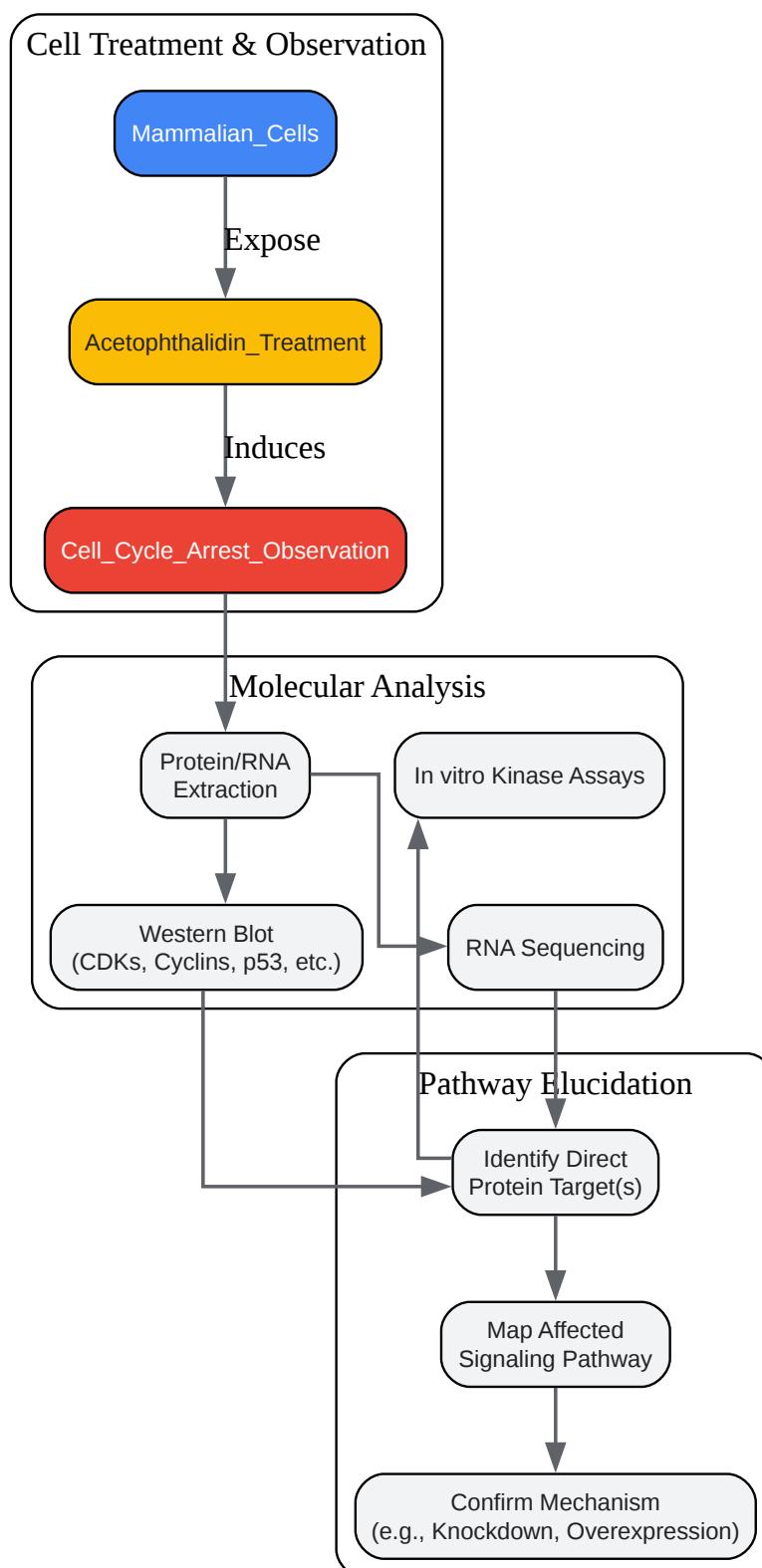
Experimental Protocol: Cell Cycle Analysis (General Methodology)

While the specific protocol used for **Acetophthalidin** is not detailed in available literature, a general method for assessing cell cycle arrest using flow cytometry is provided below. This is a standard technique used to evaluate the effects of compounds on cell cycle distribution.

Materials:

- Cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- **Acetophthalidin** (dissolved in a suitable solvent, e.g., DMSO)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:


- Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight.
- Compound Treatment: Treat the cells with varying concentrations of **Acetophthalidin**. A vehicle control (e.g., DMSO) should be included. Incubate for a predetermined time (e.g., 24, 48 hours).
- Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a centrifuge tube.
- Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

- Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

Signaling Pathway

The precise molecular mechanism and the specific signaling pathway through which **Acetophthalidin** exerts its cell cycle inhibitory effects have not been fully elucidated in publicly available research. Generally, compounds that induce cell cycle arrest often interact with key regulators such as cyclin-dependent kinases (CDKs), cyclins, or checkpoint proteins. Further investigation is required to identify the direct molecular targets of **Acetophthalidin**.

A hypothetical workflow for investigating the signaling pathway of **Acetophthalidin** is presented below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Acetophthalidin: A Fungal Metabolite with Cell Cycle Inhibitory Properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240825#what-is-the-chemical-structure-of-acetophthalidin\]](https://www.benchchem.com/product/b1240825#what-is-the-chemical-structure-of-acetophthalidin)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com